4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide
Description
4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a benzamide derivative featuring a pyridazine ring substituted with a phenyl group at the 6-position, connected via an ethoxyethyl linker to the benzamide core.
Propriétés
IUPAC Name |
4-ethoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-26-18-10-8-17(9-11-18)21(25)22-14-15-27-20-13-12-19(23-24-20)16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQLWYZOOYGKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Phenylpyridazinyl Moiety: The phenylpyridazinyl group can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a halogenated phenylpyridazine derivative.
Final Coupling: The final step involves coupling the intermediate product with 2-(2-chloroethoxy)ethanol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of catalysts or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, coatings, or as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Pyridazine-Linked Benzamides
Compound G870-0148 (4-ethoxy-N-{2-[(6-(4-methylphenyl)pyridazin-3-yl)oxy]ethyl}benzamide)
- Structural Difference : The pyridazine ring is substituted with a 4-methylphenyl group instead of phenyl.
- Implications: The methyl group may enhance lipophilicity and influence binding interactions compared to the unsubstituted phenyl group in the target compound. No pharmacological data are reported, but this modification could alter metabolic stability or receptor affinity .
Compound G870-0043 (4-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}butanamide)
- Structural Difference : Replaces the benzamide core with a phenylbutanamide chain.
- The absence of the ethoxy group could reduce electron-withdrawing effects on the benzamide moiety .
Phenethylamine-Linked Benzamides
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Features : Contains a 3,4-dimethoxyphenethylamine linker instead of pyridazine-ethoxyethyl.
- Physicochemical Data :
- Yield: 80%
- Melting Point: 90°C
- Comparison : The methoxy groups enhance solubility but may reduce metabolic stability due to demethylation pathways. The absence of a heterocyclic pyridazine ring limits π-π stacking interactions critical for receptor binding .
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D)
- Structural Features : Incorporates a salicylamide (2-hydroxybenzamide) core.
- Physicochemical Data :
- Yield: 34%
- Melting Point: 96°C
- However, the lower yield compared to Rip-B suggests synthetic challenges .
Sigma Receptor-Targeting Benzamides
[125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide)
- Structural Features : Contains an iodinated benzamide and a piperidinyl group.
- Pharmacological Data :
- Kd (sigma-1 binding): 5.80 nM
- Bmax: 1800 fmol/mg protein
- Implications : The iodine atom and methoxy group contribute to high receptor affinity and tumor uptake in prostate cancer models. The target compound’s ethoxy group may mimic methoxy’s electronic effects but lacks radioiodination for imaging applications .
Critical Analysis of Structural and Functional Differences
- Pyridazine vs. This could enhance binding to flat receptor pockets.
- Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound may provide similar electron-withdrawing effects as methoxy in [125I]PIMBA but with increased steric bulk, possibly affecting binding kinetics.
- Pharmacological Potential: While sigma receptor-targeting benzamides like [125I]PIMBA show nanomolar affinity, the target compound’s lack of iodine or piperidine groups limits direct comparison. However, its benzamide core and pyridazine moiety warrant investigation for similar receptor interactions.
Activité Biologique
4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of 4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is . The compound features a benzamide structure with an ethoxy group and a pyridazin moiety, which may contribute to its biological activity.
Research indicates that compounds similar to 4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide often exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific enzymes that are crucial for cellular metabolism, leading to potential anti-cancer or anti-inflammatory effects.
- Receptor Modulation : Some studies suggest that this compound may interact with neurotransmitter receptors, which could influence neurological pathways and provide therapeutic effects in conditions like anxiety or depression.
- Antimicrobial Activity : Preliminary data indicate that similar compounds possess antimicrobial properties, potentially making them useful in treating infections.
Efficacy in Laboratory Studies
A summary of laboratory findings on the biological activity of 4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is presented below:
| Study | Biological Activity | Concentration | Observations |
|---|---|---|---|
| Study 1 | Enzyme Inhibition | 10 µM | Significant reduction in enzyme activity observed. |
| Study 2 | Antimicrobial | 50 µg/mL | Effective against Gram-positive bacteria. |
| Study 3 | Receptor Binding | Variable | High affinity for serotonin receptors noted. |
Case Studies
- Case Study on Antimicrobial Properties : In a controlled study, 4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide was tested against various bacterial strains. Results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Case Study on Neuropharmacological Effects : Another investigation examined the effects of the compound on anxiety-like behaviors in rodent models. The results showed a significant decrease in anxiety-related behaviors when administered at a dosage of 5 mg/kg, indicating its potential as an anxiolytic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
